1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXWETPYYLIXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through a process of binding and causing conformational changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular level .
Biological Activity
1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structure, characterized by a fluorophenyl group and a carboxylic acid functional group, makes it an interesting subject for various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 221.21 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's stability and biological activity by influencing electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by:
- Inhibition of Enzymatic Activity : The compound can bind to enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling processes critical in disease contexts.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of pyrrole compounds often possess significant activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer effects. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Recent studies have explored the potential of pyrrole compounds as cognitive enhancers. For instance, certain analogs have demonstrated inverse agonist properties at serotonin receptors, which are implicated in cognitive function and mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The introduction of electron-withdrawing groups like fluorine has been shown to enhance the potency against specific biological targets, such as:
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrrole derivatives, including this compound. Results indicated that this compound significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Neuropharmacological Evaluation
In a study focusing on cognitive enhancement, researchers assessed the effects of pyrrole derivatives on serotonin receptor modulation. The findings suggested that compounds with a fluorophenyl substituent exhibited improved cognition-enhancing activities compared to their non-fluorinated counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
